molecular formula C6H5NO3 B1198600 4-Hydroxynicotinic acid CAS No. 609-70-1

4-Hydroxynicotinic acid

Cat. No. B1198600
CAS RN: 609-70-1
M. Wt: 139.11 g/mol
InChI Key: CHCUBGPSZDGABM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxynicotinic acid and its derivatives involves several steps, starting from basic organic compounds to the final product. For instance, a novel route for synthesizing 4-aminonicotinic acid, a derivative of this compound, from isoquinoline has been proposed, demonstrating the compound's synthetic versatility and its importance as a synthetic intermediate in pharmaceuticals (He Jun-hua, 2010).

Molecular Structure Analysis

The molecular structure of this compound has been a subject of extensive study, revealing its ability to form various polymorphic forms. This polymorphism is largely influenced by the molecule's tautomeric nature, where it can exist as either this compound or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid. Such studies are crucial for understanding the compound's behavior in different states and its application in designing crystalline materials (S. Long et al., 2016).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its reactivity and functional versatility. Its chemical properties, such as the ability to undergo tautomeric shifts and participate in hydrogen bonding, make it an interesting subject for chemical research and application in the development of new materials and pharmaceuticals.

Physical Properties Analysis

The physical properties of this compound, including its phase behavior and thermal stability, have been characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies provide insight into the compound's stability and its potential use in various applications (S. Long et al., 2016).

Scientific Research Applications

  • Tautomeric Polymorphism of 4-HNA : This study discovered that 4-HNA exists in the solid state as either 4-HNA or its tautomer 4-oxo-1,4-dihydropyridine-3-carboxylic acid in three polymorphs and two hydrates. Different packing motifs were observed due to variations in hydrogen bonding. The phase behaviors of these forms were characterized using various analytical techniques, providing insight into 4-HNA's polymorphism (Long et al., 2016).

  • Infrared Multiple-Photon Dissociation Spectroscopy of Deprotonated 6-Hydroxynicotinic Acid : This research focused on the gas-phase structure of deprotonated 6-hydroxynicotinic acid, an important compound in the manufacture of industrial products. The study used spectroscopic techniques and theoretical calculations to analyze its structure (van Stipdonk et al., 2014).

  • A New Hemihydrate of 4-HNA : This research isolated and characterized a new hydrate of 4-HNA. The study revealed how water molecules interact with 4-HNA units through hydrogen bonding and provided a thermodynamic analysis of the hydrate's stability (Matias et al., 2011).

  • Synthesis and Liquid Crystal Properties of Chiral Compounds Containing 6-Hydroxynicotinic Acid : This study explored the impact of substituting 4-hydroxybenzoic acid with 6-hydroxynicotinic acid in the molecular structure of chiral liquid crystals. The structural variation influenced the liquid crystal properties, indicating the potential use of 6-hydroxynicotinic acid in materials science (Tsai et al., 2006).

  • Hydroxamic Acids (4-hydroxy-1,4-benzoxazin-3-ones) in Plant Defense : This research discussed hydroxamic acids, including 4-hydroxynicotinic acid, in the context of plant defense against pests and diseases. These compounds play a major role in the defense mechanisms of cereals (Niemeyer, 1988).

  • Effects of 6-Hydroxynicotinic Acid on Animal Models of Pathological Processes : This study tested the therapeutic effect of 6-hydroxynicotinic acid on animal models of diabetes, gastric ulcers, and allergic bronchospasm. The compound showed protective effects in these models, indicating its potential medicinal applications (Štětinová & Grossmann, 2000).

Safety and Hazards

4-HNA is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .

Future Directions

The future research on technical approaches to further enhance 4-HNA synthesis and strengthen clinical studies of 4-HNA are prospected, which would lay the foundation for further promoting the application of 4-HNA in nutrition, healthy food, and medicine in the future .

properties

IUPAC Name

4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUBGPSZDGABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976370
Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

609-70-1, 72676-96-1
Record name 4-Hydroxynicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-pyridinecarboxylic acid
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Record name 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid
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Record name 4-Oxo-1,4-dihydropyridine-3-carboxylato
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Record name 4-hydroxynicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid and how do they behave upon heating?

A1: this compound (4-HNA) exhibits tautomerism and polymorphism in the solid state. It can exist as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA), and has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] Upon heating, polymorphs I and II convert to the more stable polymorph III. [] Similarly, both hydrate forms dehydrate at elevated temperatures and eventually transform into polymorph III. [] Sublimation of any of the five forms also leads to the formation of polymorph III. []

Q2: What makes the hemihydrate form of this compound particularly interesting in terms of its stability?

A2: The hemihydrate form of this compound (4HNA·0.5H2O) is intriguing because, despite thermodynamic predictions suggesting it should readily dehydrate, it displays significant stability at ambient conditions. [] This unexpected robustness arises from kinetic factors, specifically a substantial activation energy barrier associated with removing water molecules from the crystal lattice. [, ]

Q3: How are the water molecules incorporated into the crystal structure of the hemihydrate form of this compound?

A3: In the crystal structure of 4HNA·0.5H2O, the water molecules occupy isolated sites and are not directly connected to each other (isolated site hydrate). [] Each water molecule engages in hydrogen bonding with four distinct 4-HNA units, acting as an acceptor in two NH···O hydrogen bonds and as a donor in two OH···OC hydrogen bonds. []

Q4: What is the significance of studying the kinetics and mechanism of dehydration for the hemihydrate form of this compound?

A4: Understanding the dehydration process of 4HNA·0.5H2O is crucial because hydrates, particularly in the pharmaceutical industry, are significant. [] The kinetic stability of this hemihydrate, despite its metastability, provides valuable insights into controlling the physical properties of solid-state forms of drug molecules, which can impact their processing, storage, and performance. []

Q5: What methods were employed to study the dehydration mechanism of the hemihydrate form of this compound?

A5: The dehydration mechanism of 4HNA·0.5H2O was investigated using a combination of experimental and computational techniques. This included kinetic studies through thermogravimetric analysis (TGA) to determine the activation energy of dehydration, [] crystal packing analysis based on X-ray diffraction data to understand the arrangement of molecules within the crystal lattice, [] and microscopic observations using hot stage microscopy (HSM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to visualize changes in the solid form during dehydration. []

Q6: Can you describe a simple synthetic route for this compound?

A6: One straightforward method to synthesize this compound starts with 4-hydroxy-3-iodopyridine. [] The iodo-pyridine is first converted to the corresponding cyano-pyridine. Subsequent hydrolysis of the nitrile group then yields this compound. [] This method offers a convenient pathway for obtaining the desired compound.

Q7: How can this compound be used in coordination chemistry?

A7: this compound (H2L) can act as a ligand in coordination polymers. For instance, it forms a one-dimensional coordination polymer with Manganese(II), denoted as . [] Interestingly, this synthesis showcases an in situ ligand formation where the H2L ligand is generated from a 3,4-pyridinedicarboxylic acid precursor during the reaction. [] In this polymer, the deprotonated ligand (HL) coordinates to the Mn(II) center, simultaneously chelating and bridging metal ions to create the extended framework. []

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